molecular formula C78H119N21O21S B123765 Histogranin CAS No. 150045-04-8

Histogranin

Cat. No. B123765
M. Wt: 1719 g/mol
InChI Key: PXOVBYBXCFRNAW-GDBJWOEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histogranin is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic peptide that is composed of 13 amino acids and is known for its ability to inhibit the growth of cancer cells. Histogranin has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In

Mechanism Of Action

Histogranin exerts its effects by binding to the cell membrane receptor, integrin αvβ3. This receptor is overexpressed in cancer cells and plays a crucial role in tumor angiogenesis and metastasis. Histogranin binding to integrin αvβ3 inhibits the signaling pathways that promote cancer cell growth and survival. Histogranin also activates the immune system, leading to the destruction of cancer cells.

Scientific Research Applications

Histogranin has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Histogranin exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical And Physiological Effects

Histogranin has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Histogranin also inhibits the expression of anti-apoptotic proteins such as Bcl-2, leading to increased sensitivity of cancer cells to chemotherapy. In addition, histogranin inhibits the expression of matrix metalloproteinases (MMPs), which are enzymes that promote cancer cell invasion and metastasis.

Advantages And Limitations For Lab Experiments

Histogranin has several advantages for lab experiments. It is stable and can be synthesized on a large scale using SPPS. It has a high purity and can be easily characterized using mass spectrometry. However, histogranin has some limitations. It is expensive to synthesize and may not be suitable for large-scale production. In addition, histogranin has a short half-life and may require frequent dosing in vivo.

Future Directions

Histogranin has several potential future directions. It may be useful in the development of novel cancer therapies. Histogranin can be used in combination with chemotherapy to enhance its efficacy and reduce its side effects. Histogranin may also be useful in the treatment of neurodegenerative diseases. Further research is needed to determine the optimal dosing and administration of histogranin in vivo. In addition, the safety and efficacy of histogranin in humans need to be evaluated in clinical trials.
Conclusion
Histogranin is a novel compound that has potential applications in cancer therapy and the treatment of neurodegenerative diseases. It is synthesized using SPPS and exerts its effects by binding to integrin αvβ3. Histogranin has several advantages for lab experiments, but also has some limitations. Future research is needed to determine the optimal dosing and administration of histogranin in vivo and to evaluate its safety and efficacy in humans.

Synthesis Methods

Histogranin is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The process is automated and can be carried out on a large scale. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.

properties

CAS RN

150045-04-8

Product Name

Histogranin

Molecular Formula

C78H119N21O21S

Molecular Weight

1719 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C78H119N21O21S/c1-41(2)32-54(94-66(108)43(5)89-72(114)57(35-47-20-24-49(102)25-21-47)97-75(117)58(37-61(82)104)95-67(109)50(80)28-31-121-7)73(115)93-51(16-11-12-29-79)68(110)86-39-63(106)91-53(26-27-60(81)103)69(111)87-38-62(105)90-52(17-13-30-85-78(83)84)71(113)99-65(44(6)100)76(118)98-55(33-42(3)4)74(116)96-56(34-46-18-22-48(101)23-19-46)70(112)88-40-64(107)92-59(77(119)120)36-45-14-9-8-10-15-45/h8-10,14-15,18-25,41-44,50-59,65,100-102H,11-13,16-17,26-40,79-80H2,1-7H3,(H2,81,103)(H2,82,104)(H,86,110)(H,87,111)(H,88,112)(H,89,114)(H,90,105)(H,91,106)(H,92,107)(H,93,115)(H,94,108)(H,95,109)(H,96,116)(H,97,117)(H,98,118)(H,99,113)(H,119,120)(H4,83,84,85)/t43-,44+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1

InChI Key

PXOVBYBXCFRNAW-GDBJWOEXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)N)O

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N

Other CAS RN

150045-04-8

sequence

MNYALKGQGRTLYGF

synonyms

histogranin

Origin of Product

United States

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